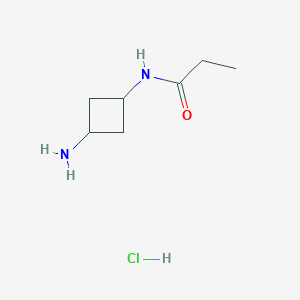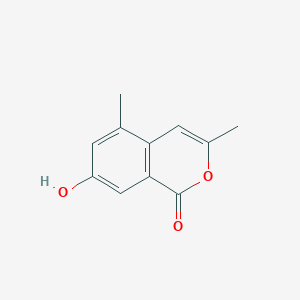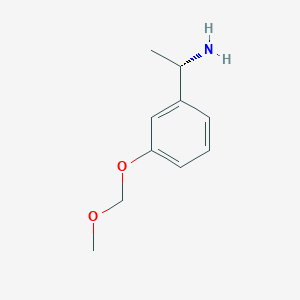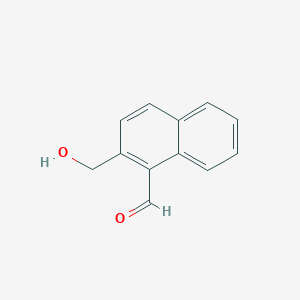![molecular formula C6H4ClN5 B11909861 8-Chloropyrimido[5,4-d]pyrimidin-2-amine CAS No. 1260850-64-3](/img/structure/B11909861.png)
8-Chloropyrimido[5,4-d]pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Chloropyrimido[5,4-d]pyrimidin-2-amine is a heterocyclic compound with a bicyclic structure consisting of fused pyrimidine rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloropyrimido[5,4-d]pyrimidin-2-amine typically involves the reaction of appropriate precursors under specific conditions. One common method involves the reaction of a pyrimidine derivative with a chlorinating agent to introduce the chlorine atom at the desired position. The reaction conditions often include the use of solvents such as ethanol and the application of heat to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
8-Chloropyrimido[5,4-d]pyrimidin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. Conditions often involve the use of polar solvents and mild heating.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.
Cyclization Reactions: Catalysts and specific reaction conditions are employed to facilitate cyclization.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidines, oxidized or reduced derivatives, and cyclized compounds with enhanced biological or chemical properties .
Scientific Research Applications
8-Chloropyrimido[5,4-d]pyrimidin-2-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 8-Chloropyrimido[5,4-d]pyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrimido[4,5-d]pyrimidine: Another bicyclic compound with similar structural features but different substitution patterns.
Pyrimido[5,4-d]pyrimidine: A closely related compound with variations in the position of substituents.
Uniqueness
8-Chloropyrimido[5,4-d]pyrimidin-2-amine is unique due to the presence of the chlorine atom, which imparts specific chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
CAS No. |
1260850-64-3 |
|---|---|
Molecular Formula |
C6H4ClN5 |
Molecular Weight |
181.58 g/mol |
IUPAC Name |
4-chloropyrimido[5,4-d]pyrimidin-6-amine |
InChI |
InChI=1S/C6H4ClN5/c7-5-4-3(10-2-11-5)1-9-6(8)12-4/h1-2H,(H2,8,9,12) |
InChI Key |
WWJYTELWYPTUCR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=NC(=N1)N)C(=NC=N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![ethyl 6H-furo[2,3-b]pyrrole-5-carboxylate](/img/structure/B11909802.png)
![(2-Aminobenzo[d]oxazol-6-yl)boronic acid](/img/structure/B11909805.png)




![Imidazo[1,2-a]quinolin-1-amine](/img/structure/B11909848.png)


![7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene-8-carbaldehyde](/img/structure/B11909874.png)

![4-Aminofuro[3,2-d]pyrimidine-7-carboxylic acid](/img/structure/B11909886.png)
